

# Spectroscopic and Synthetic Profile of Sodium Tert-Pentoxide: A Technical Guide

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## Compound of Interest

Compound Name: Sodium tert-pentoxide

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This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **sodium tert-pentoxide** (also known as sodium tert-amoxide), a strong, non-nucleophilic base widely employed in organic synthesis. Due to the limited availability of public domain spectroscopic data, this document summarizes known physical properties and presents a detailed experimental protocol for its synthesis. Furthermore, a generalized procedure for spectroscopic analysis is provided, alongside a visual representation of the synthetic workflow.

## Core Properties of Sodium Tert-Pentoxide

**Sodium tert-pentoxide** is a valuable reagent in various chemical transformations, including deprotonation, alkylation, and condensation reactions. Its physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	14593-46-5	[1][2][3][4][5][6][7]
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NaO	[1][4]
Molecular Weight	110.13 g/mol	[1][6][8]
Appearance	White to off-white or pale yellow/cream to light tan powder	[2][6][9]
Melting Point	>200 °C	[2][9]
Density	0.904 g/mL at 25 °C	[2][8][9]
Solubility	Reacts with water	[2][9]
Sensitivity	Air and moisture sensitive	[2][9]

## Spectroscopic Data (NMR & IR)

As of late 2025, detailed, publicly accessible <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopic data for **sodium tert-pentoxide** remains scarce. Commercial and chemical database entries acknowledge the existence of such spectra but do not typically provide them.[2][10]

## Expected Spectroscopic Features

Based on the structure of the tert-pentoxide anion, the following spectral characteristics can be anticipated:

<sup>1</sup>H NMR: The proton NMR spectrum is expected to be simple, showing signals corresponding to the ethyl and methyl groups of the tert-pentyl structure. The chemical shifts would be influenced by the electronegative oxygen atom. One would anticipate a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the two equivalent methyl groups.

<sup>13</sup>C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four unique carbon environments in the tert-pentoxide anion: the quaternary carbon bonded to

oxygen, the methylene carbon of the ethyl group, the methyl carbon of the ethyl group, and the two equivalent methyl carbons.

IR Spectroscopy: The infrared spectrum would be dominated by C-H stretching vibrations in the 2850-3000  $\text{cm}^{-1}$  region. Strong C-O stretching vibrations would also be expected, typically in the 1000-1300  $\text{cm}^{-1}$  region. The absence of a broad O-H stretching band (around 3200-3600  $\text{cm}^{-1}$ ) would indicate the successful formation of the alkoxide from the corresponding alcohol.

## Experimental Protocols

### Synthesis of Granular Sodium Tert-Pentoxide

The following protocol is adapted from a patented manufacturing method and describes the synthesis of granular **sodium tert-pentoxide**.[\[11\]](#)

Materials:

- Metallic Sodium
- Tert-amyl alcohol (2-methyl-2-butanol)
- Inert organic solvent (e.g., toluene, xylene)
- Nitrogen gas supply

Procedure:

- Charge a reaction kettle with tert-amyl alcohol and the inert organic solvent.
- Introduce metallic sodium into the reaction kettle under a protective nitrogen atmosphere.
- Heat the mixture to reflux and maintain the reaction for 8-40 hours under nitrogen.
- After the reaction is complete, distill the excess tert-amyl alcohol under normal atmospheric pressure.
- Once the bulk of the tert-amyl alcohol has been removed, reduce the pressure to -0.08 to -0.098 MPa to distill the remaining inert organic solvent.

- Adjust the stirring rate of the reaction kettle to 10-80 rpm while continuing to evaporate the solvent under reduced pressure.
- The remaining product is granular **sodium tert-pentoxide**. Cool the product to below 40 °C before handling and storage.

## General Protocol for Spectroscopic Analysis

The following outlines a general procedure for obtaining NMR and IR spectra of an air- and moisture-sensitive compound like **sodium tert-pentoxide**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

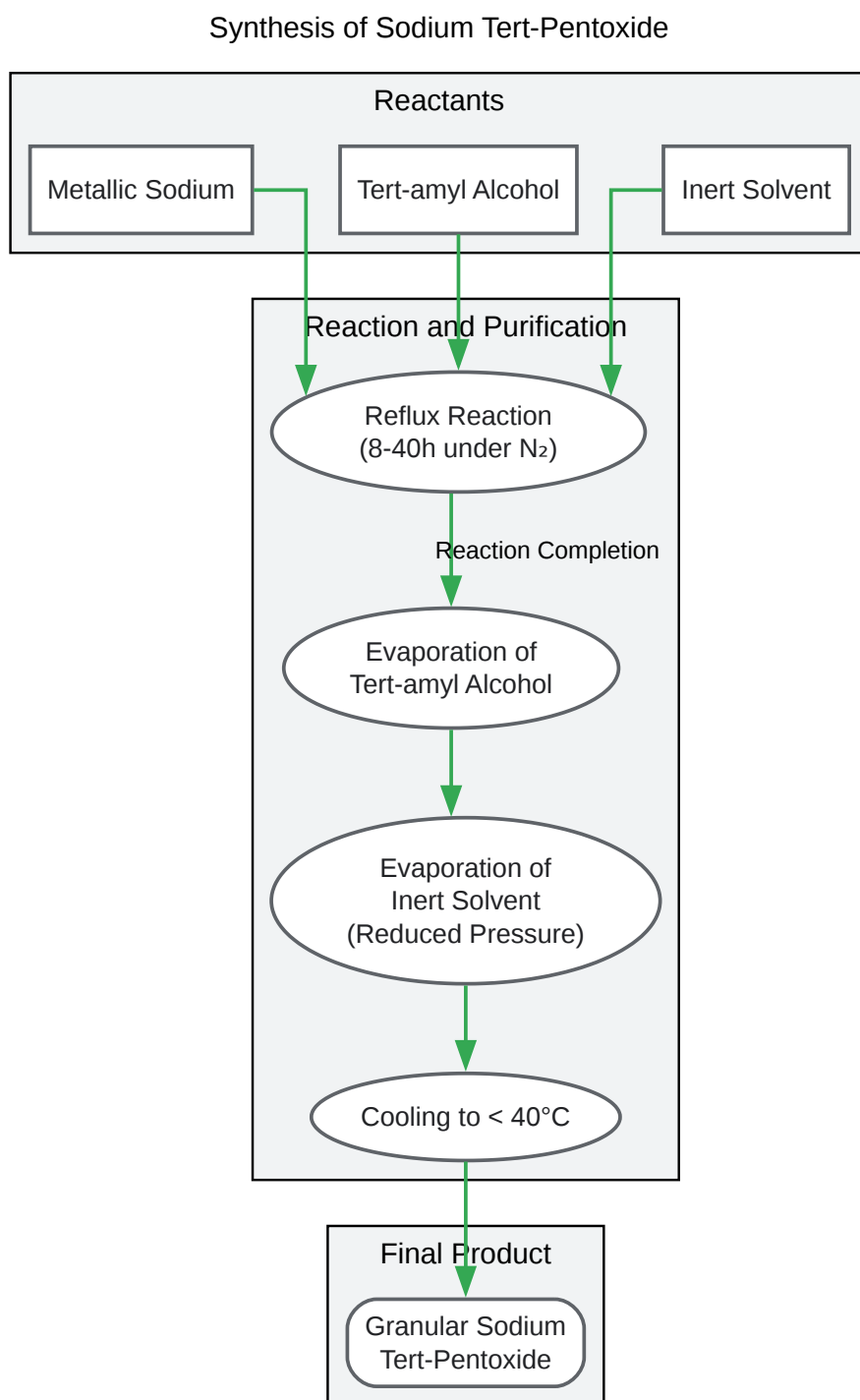
- **Sample Preparation:** Due to the reactivity of **sodium tert-pentoxide** with protic solvents, deuterated aprotic solvents such as THF- $d_8$  or Benzene- $d_6$  should be used. All sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox). A suitable amount of the compound (typically 5-25 mg for  $^1H$  NMR) is dissolved in the deuterated solvent in an NMR tube, which is then sealed with a cap.
- **Data Acquisition:** The NMR spectra ( $^1H$  and  $^{13}C$ ) would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

### Infrared (IR) Spectroscopy:

- **Sample Preparation:** For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a Nujol mull can be prepared by grinding the solid with mineral oil and placing the resulting paste between two salt plates (e.g., NaCl or KBr). All sample preparation should be performed in a dry environment to prevent hydrolysis.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean ATR crystal or the salt plates should be taken before analyzing the sample.

## Synthetic Workflow Visualization

The following diagram illustrates the key stages in the synthesis of granular **sodium tert-pentoxide**.



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Caption: Workflow for the synthesis of granular **sodium tert-pentoxide**.

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